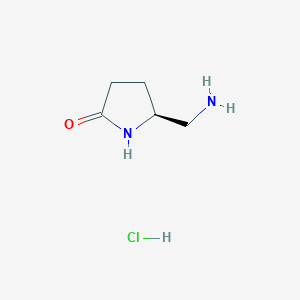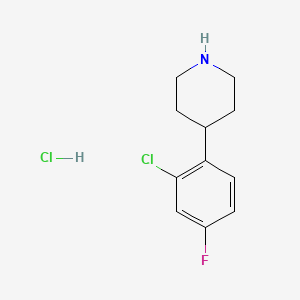![molecular formula C19H21N3O4 B2970615 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034397-08-3](/img/structure/B2970615.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound known for its versatile applications in the fields of medicinal chemistry and material science. This compound's unique structure confers specific biological and chemical properties that are the focus of various research studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multiple steps, typically starting with the formation of the dioxine ring system. The process includes:
Synthesis of the dihydrobenzo[b][1,4]dioxine core via a cyclization reaction.
Introduction of the carboxamide group using amide coupling reactions, often employing reagents like EDCI or DCC under mild conditions.
Formation of the pyrazin-2-yloxy substituent through etherification or nucleophilic substitution reactions.
Cyclohexyl group introduction through a catalytic hydrogenation process.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity, often leveraging:
Continuous flow reactors to control reaction conditions.
Catalytic systems to minimize side reactions.
Purification steps like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrazin-2-yloxy moiety, yielding oxidized derivatives with modified electronic properties.
Reduction: Selective reduction reactions can target the carboxamide or other functional groups, influencing the compound's overall reactivity.
Substitution: The presence of the dioxine and pyrazine rings allows for nucleophilic and electrophilic substitution reactions, useful for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as mCPBA or KMnO₄ under controlled conditions.
Reduction: Use of reducing agents like LiAlH₄ or catalytic hydrogenation over Pd/C.
Substitution: Halogenating agents or strong nucleophiles in polar solvents.
Major Products Formed: Depending on the reaction type, products vary from oxidized or reduced derivatives to functionalized analogs, each with distinct properties.
科学的研究の応用
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is utilized in:
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacokinetic profiles and potential as a therapeutic agent targeting specific biological pathways.
Industry: Used in material science for developing new polymers and composites with enhanced properties.
作用機序
Compared to other structurally related compounds, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide stands out for its unique combination of dioxine and pyrazine functionalities. Similar compounds might include:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Substitution of pyrazine with pyridine.
N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Introduction of a quinoline ring instead of pyrazine.
類似化合物との比較
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
特性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(15-2-1-3-16-18(15)25-11-10-24-16)22-13-4-6-14(7-5-13)26-17-12-20-8-9-21-17/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWCASFQUXLGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)
![4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine](/img/structure/B2970545.png)


![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)



![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

